molecular formula C20H17N3O4S3 B2437319 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 942006-55-5

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2437319
CAS RN: 942006-55-5
M. Wt: 459.55
InChI Key: DMNWYCIKOUBYCH-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide” is a compound that has been synthesized and characterized in various studies . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications .


Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The compound was found to have a high yield and specific melting points .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Analysis : N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a similar compound to the one , was prepared through a reaction involving benzo[d]thiazol-2-amine and flurbiprofen. The new derivative was extensively characterized using various spectroscopic methods (Manolov, Ivanov, & Bojilov, 2021).

Antimicrobial and Cytotoxic Activities

  • Antimicrobial Activity : Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, including ones structurally similar to the compound of interest, have been synthesized and evaluated for antimicrobial activity. Specific derivatives demonstrated high antibacterial activity and anticandidal effects (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
  • Cytotoxicity Against Cancer Cells : Some derivatives of the compound , specifically thiazole-based sulfonamides, have shown cytotoxic activity against various human cancer cell lines, indicating potential utility in cancer research (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Psychotropic and Anti-Inflammatory Activities

  • Psychotropic and Anti-inflammatory Properties : Derivatives of the compound, specifically N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide, have been found active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. These compounds have demonstrated sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).

Antitubercular Properties

  • Antitubercular Molecules : Sulfonyl derivatives related to the compound have been identified as potent antitubercular agents. Their synthesis and characterization led to the identification of compounds with significant activity against Mycobacterium tuberculosis (Kumar, Prasad, & Chandrashekar, 2013).

Future Directions

The future directions for this compound could involve further evaluation of its biological activities. Given the wide range of properties and applications of benzothiazole derivatives, this compound could potentially be used in the development of new drugs or therapies .

Mechanism of Action

Target of Action

The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme constitutively expressed in the mammalian brain and skeletal muscles . The excessive activation of nNOS in neurons results in oxidative and nitrosative stress associated with neuronal loss in various neurological disorders .

Mode of Action

The compound acts as an inhibitor of nNOS . It binds to the active site of the enzyme, preventing it from producing nitric oxide . This inhibitory action can limit the excessive activation of nNOS, thereby reducing the associated oxidative and nitrosative stress .

Biochemical Pathways

The inhibition of nNOS by the compound affects the nitric oxide pathway . Nitric oxide is a signaling molecule involved in many physiological and pathological processes. By inhibiting nNOS, the compound reduces the levels of nitric oxide, which can alleviate the symptoms of disorders associated with excessive nitric oxide production .

Pharmacokinetics

The compound’s effectiveness in a rat model of parkinson’s disease suggests that it has sufficient bioavailability to exert its effects in vivo .

Result of Action

The compound’s action results in neuroprotective effects in a 6-OHDA-induced unilateral lesioned rat model of Parkinson’s disease . Specifically, rats treated with the compound showed improvement in motor and non-motor functions . Furthermore, the compound increased levels of dopamine and decreased levels of glutamate and nitrite ions in the isolated rat brain .

Action Environment

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S3/c1-27-13-6-8-14(9-7-13)30(25,26)11-10-18(24)23-20-22-16(12-28-20)19-21-15-4-2-3-5-17(15)29-19/h2-9,12H,10-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNWYCIKOUBYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

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